molecular formula C8H11N5S B13473423 4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine

4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine

Katalognummer: B13473423
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: CFBAMHQPVDSMCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Vorbereitungsmethoden

The synthesis of 4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic routes include:

Wirkmechanismus

The mechanism of action of 4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is unique due to its combination of triazole and thiazole rings. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the properties of both triazole and thiazole rings, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H11N5S

Molekulargewicht

209.27 g/mol

IUPAC-Name

4-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C8H11N5S/c1-5-10-7(13(2)12-5)3-6-4-14-8(9)11-6/h4H,3H2,1-2H3,(H2,9,11)

InChI-Schlüssel

CFBAMHQPVDSMCV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=N1)CC2=CSC(=N2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.